6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
Description
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate features a complex heterocyclic framework combining a pyran core, a 1,3,4-thiadiazole ring, and a 3,4-diethoxybenzoate ester. The compound’s uniqueness lies in its substituents: the cyclopropanecarboxamido group on the thiadiazole ring and the 3,4-diethoxybenzoate ester on the pyran moiety. These groups confer distinct electronic and steric properties that differentiate it from analogs .
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S2/c1-3-30-17-8-7-14(9-18(17)31-4-2)21(29)33-19-11-32-15(10-16(19)27)12-34-23-26-25-22(35-23)24-20(28)13-5-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLACITVDQIIUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Cyclopropanecarboxamido Group Introduction: The cyclopropanecarboxamido group can be introduced via an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyranone Ring Formation: The pyranone ring can be formed through a cyclization reaction involving a suitable precursor, such as a diketone or ketoester, under basic conditions.
Benzoate Ester Formation: The final step involves esterification of the pyranone intermediate with 3,4-diethoxybenzoic acid using a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate: can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring and the sulfur atom can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyranone and benzoate ester can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or modulation of ion channel function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differences are summarized below:
Key Observations:
Pyran vs. Heterocyclic Cores: The target compound’s pyran core contrasts with thiophene-triazepine () and imidazopyridine () systems.
Substituent Effects :
- The 3,4-diethoxybenzoate group in the target compound increases lipophilicity compared to the 3-fluorobenzoate analog (), which may enhance membrane permeability but reduce solubility .
- The cyclopropanecarboxamido group on the thiadiazole ring introduces steric constraints and metabolic stability compared to simpler alkyl/aryl substituents in analogs .
Synthetic Efficiency : Microwave-assisted methods () yield thiadiazole and triazepine derivatives in higher yields and shorter reaction times than traditional heating, though the target compound’s synthesis route remains unspecified .
Physicochemical and Electronic Properties
- Molecular Weight and Lipophilicity: The target compound (MW 571.6) is heavier and more lipophilic than its 3-fluorobenzoate (MW 523.5) and 2-(4-ethoxyphenoxy)acetate (MW 503.6) analogs, primarily due to the diethoxy groups .
- Electronic Effects : The electron-withdrawing fluorine in the 3-fluorobenzoate derivative () polarizes the aromatic ring, while the ethoxy groups in the target compound donate electrons, altering reactivity in coupling or substitution reactions .
Potential Bioactivity Considerations
- Thiadiazole-Thio Linkage : The thioether bridge may enhance binding to sulfur-rich enzymatic pockets, a feature shared with bioactive thiosemicarbazones () .
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate represents a novel integration of the 1,3,4-thiadiazole moiety with pyran and benzoate structures. The biological activity of this compound is of significant interest due to the pharmacological potential associated with its structural components. This article reviews the biological activities of the compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Structural Overview
The compound can be broken down into several key components:
- 1,3,4-Thiadiazole : Known for its broad biological activity spectrum including antimicrobial and anticancer properties.
- Pyran Derivative : Contributes to the compound's stability and potential interaction with biological targets.
- Benzoate Group : Enhances lipophilicity and may influence bioavailability.
Antimicrobial Activity
- Mechanism of Action :
- In Vitro Studies :
- Various derivatives of thiadiazole have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with substitutions at specific positions on the thiadiazole ring demonstrated enhanced antibacterial activity compared to their parent compounds .
Anticancer Activity
-
Cell Line Studies :
- In vitro studies have indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit cytotoxic effects against multiple cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against human leukemia (HL-60) and mouse lymphocytic leukemia (L1210) cell lines .
- Structure-Activity Relationship (SAR) :
Anti-inflammatory Activity
- Pro-inflammatory Cytokine Inhibition :
Other Pharmacological Activities
- Antioxidant Properties :
- CNS Activity :
Study 1: Antimicrobial Efficacy
In a study evaluating a series of thiadiazole derivatives, it was found that compounds with a free amino group at position 2 exhibited moderate inhibitory activity against tested strains. In contrast, substitution with thiocarbohydrazide resulted in excellent antimicrobial activity .
Study 2: Anticancer Potential
A recent investigation into a related thiadiazole compound demonstrated IC50 values as low as 0.12 μM against HL-60 cells when modified with specific substituents at the N-position of the thiadiazole ring. This highlights the importance of structural modifications in enhancing anticancer efficacy .
Data Summary Table
Q & A
Q. What are the critical steps in synthesizing 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives.
- Step 2 : Introduction of the cyclopropanecarboxamide group via amidation under reflux conditions (e.g., DCM, DMF, or THF with coupling agents like EDC/HOBt) .
- Step 3 : Thioether linkage formation between the thiadiazole and pyran moieties using thiomethylation reagents (e.g., NaSH or thiourea) .
- Step 4 : Esterification of the pyran-3-yl group with 3,4-diethoxybenzoic acid using DCC/DMAP or HATU . Key Optimization : Reaction temperatures, solvent polarity, and stoichiometric ratios must be tightly controlled to avoid side products (e.g., over-alkylation) .
Q. How is the compound characterized to confirm structural integrity and purity?
A combination of analytical techniques is required:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm; pyran C=O at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected at m/z 531–550) .
- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm; N-H bend at 3300 cm) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence-based assays . Note : Include negative controls (DMSO vehicle) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can low yields during the thiadiazole-thioether coupling step be addressed?
Low yields (~30–40%) often arise from:
- Side Reactions : Competing oxidation of thiol intermediates. Mitigate by using inert atmospheres (N) and antioxidants like BHT .
- Poor Solubility : Switch to polar aprotic solvents (e.g., DMF:DMSO 9:1) to enhance reactant miscibility .
- Catalyst Optimization : Employ Cu(I) catalysts (e.g., CuI, 5 mol%) to accelerate thiol-alkylation kinetics . Validation : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and isolate intermediates for NMR analysis .
Q. How should contradictory results in biological activity across assays be resolved?
Contradictions (e.g., potent in vitro but weak in vivo) may stem from:
- Physicochemical Limitations : Poor solubility or metabolic instability. Use kinetic solubility assays (PBS, pH 7.4) and liver microsome stability tests .
- Off-Target Effects : Perform selectivity profiling (e.g., Eurofins Panlabs® screen) to rule out non-specific interactions .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum batch) and use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Formulation : Use nanoemulsions (e.g., TPGS-based) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS quantification (plasma t, C) .
Q. How can structure-activity relationships (SAR) guide derivative design?
Prioritize modifications based on:
- Thiadiazole Core : Replace cyclopropanecarboxamide with bulkier groups (e.g., adamantyl) to enhance target binding .
- Pyran-4-one : Introduce electron-withdrawing substituents (e.g., NO) to stabilize the enol tautomer for improved enzyme inhibition .
- 3,4-Diethoxybenzoate : Vary alkoxy chain lengths (e.g., methoxy vs. ethoxy) to modulate logP and tissue penetration . Validation : Synthesize 10–15 analogs and correlate substituents with bioactivity trends using QSAR models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
